Methyl palmitate

Catalog No.
S603743
CAS No.
112-39-0
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl palmitate

CAS Number

112-39-0

Product Name

Methyl palmitate

IUPAC Name

methyl hexadecanoate

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3

InChI Key

FLIACVVOZYBSBS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC

Solubility

Insol in water; very sol in ethyl alc, acetone; sol in ether
Insoluble in water, soluble in alcohol and ethe

Synonyms

Hexadecanoic Acid Methyl Ester; Palmitic Acid Methyl Ester; Edenor ME-C 16-80MY; Emery 2216; Metholene 2216; Methyl Hexadecanoate; Methyl n-Hexadecanoate; Methyl Palmitate; NSC 4197; Pastell M 16; Uniphat A60; n-Hexadecanoic Acid Methyl Ester;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC

Cardiovascular Research:

  • Cardioprotection: Studies suggest methyl palmitate might possess cardioprotective properties. Research has shown that it may help reduce heart tissue damage following ischemia-reperfusion injury, a condition that occurs when blood flow is restored to an area after a period of blockage [].

Anti-inflammatory and Anti-fibrotic Effects:

  • Lung and Liver: Methyl palmitate's potential anti-inflammatory and anti-fibrotic properties are being investigated in the context of lung and liver diseases. Studies have observed its ability to lessen inflammation and fibrosis in animal models of lung and liver injury [, ].

Other Areas of Research:

  • Methyl palmitate is also being studied in other areas, including its potential role in retinal function and as a food additive [, ]. However, more research is needed to fully understand its effects in these contexts.

Methyl palmitate is an organic compound with the chemical formula C17_{17}H34_{34}O2_2. It is classified as a fatty acid methyl ester, specifically the methyl ester of palmitic acid, which is a saturated fatty acid commonly found in animal and plant fats. Methyl palmitate appears as a colorless liquid or solid at room temperature and has a characteristic fatty odor. It is primarily utilized in various industrial applications, including cosmetics, food products, and biodiesel production.

  • Mild irritant: Prolonged or repeated skin contact may cause mild irritation.
  • Combustible: Methyl palmitate is combustible and can burn if exposed to high heat or open flames.
, primarily involving esterification and hydrolysis. In esterification, methyl palmitate can be synthesized by reacting palmitic acid with methanol in the presence of an acid catalyst. Conversely, hydrolysis of methyl palmitate can occur in the presence of water and an acid or base catalyst, yielding palmitic acid and methanol.

Additionally, methyl palmitate participates in combustion reactions. Studies have shown that its pyrolysis involves complex mechanisms leading to the formation of smaller hydrocarbons and carbon dioxide . The reaction kinetics indicate that hydrogen abstraction reactions are significant at elevated temperatures (700–1500 K), contributing to its breakdown .

Methyl palmitate exhibits notable biological activity. Research indicates that it plays a role in metabolic responses, particularly by inducing the production of prostaglandin J2, which has anti-inflammatory properties. Moreover, it has been observed to inhibit cyclic adenosine monophosphate accumulation, suggesting potential implications in cellular signaling pathways .

In honey bees, methyl palmitate functions as a brood pheromone alongside other methyl esters, indicating its role in social communication within insect species .

Methyl palmitate can be synthesized through various methods:

  • Esterification: The most common method involves the reaction of palmitic acid with methanol using an acid catalyst.
    Palmitic Acid+MethanolMethyl Palmitate+Water\text{Palmitic Acid}+\text{Methanol}\rightarrow \text{Methyl Palmitate}+\text{Water}
  • Transesterification: This method involves the conversion of triglycerides (fats/oils) into methyl esters using methanol and a catalyst, typically used in biodiesel production.
  • Microbial Fermentation: Certain microorganisms can produce methyl palmitate through fermentation processes involving fatty acids.

Methyl palmitate has diverse applications across various industries:

  • Cosmetics: Used as an emollient and thickening agent in creams and lotions.
  • Food Industry: Acts as a flavoring agent and food additive.
  • Biodiesel Production: Serves as a feedstock for biodiesel synthesis due to its favorable combustion properties.
  • Pharmaceuticals: Utilized in drug formulations for its solubility properties.

Interaction studies involving methyl palmitate have focused on its effects on cellular processes and metabolic pathways. For instance, its ability to modulate prostaglandin production suggests interactions with inflammatory pathways . Additionally, studies on its combustion characteristics provide insights into its environmental impact when used as a fuel source .

Methyl palmitate shares structural similarities with other fatty acid methyl esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
Methyl StearateC19_{19}H38_{38}O2_2Derived from stearic acid; higher melting point than methyl palmitate.
Methyl OleateC18_{18}H34_{34}O2_2Unsaturated fatty acid; more fluid at room temperature.
Methyl LaurateC12_{12}H24_{24}O2_2Shorter carbon chain; used in personal care products for its antimicrobial properties.

Uniqueness of Methyl Palmitate: Methyl palmitate is distinct due to its intermediate carbon chain length (C17_{17}), which provides a balance between solid and liquid states at room temperature, making it versatile for various applications.

Physical Description

Liquid
Colorless liquid; mp = 29.5 deg C; [Hawley] Clear liquid; mp = 26-29 deg C; [MSDSonline]

Color/Form

Colorless liq

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Exact Mass

270.255880323 g/mol

Monoisotopic Mass

270.255880323 g/mol

Boiling Point

417 °C

Heavy Atom Count

19

LogP

7.38 (LogP)
7.38
log Kow= 7.38

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

30 °C

UNII

DPY8VCM98I

GHS Hazard Statements

Aggregated GHS information provided by 1667 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 102 of 1667 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1565 of 1667 companies with hazard statement code(s):;
H315 (88.05%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000604 [mmHg]
6.04X10-5 @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

112-39-0

Absorption Distribution and Excretion

RETENTION & DISTRIBUTION OF (14)-CARBON ACTIVITY IN TISSUE LIPIDS AND FATTY ACIDS WERE DETERMINED 2 DAYS AFTER ADMIN OF (14)C-LABELED PALMITATE METHYL ESTER BY STOMACH TUBE. RETENTION WAS LOW IN YOUNG RATS WITHOUT ADIPOSE TISSUE. RETENTION IN THE BRAIN WAS FOUND AFTER 17 DAYS. THE HIGHEST LEVEL OF ACTIVITY WAS FOUND IN THE CARCASS.

Wikipedia

Methyl palmitate

Biological Half Life

THE UTILIZATION OF (14)C-LABELED PALMITIC ACID BY RATS WAS DETERMINED BY THE LEVEL OF (14)-CARBON IN EXPIRED AIR AFTER ADMIN OF PALMITATE METHYL ESTER BY STOMACH TUBE. TWO SUCCESSIVE PEAKS IN THE OUTPUT OF LABELED CO2 OCCURRED, AT 3 & 18 HR. PALMITIC ACID ADMIN WAS ONLY HALF THE SIZE OF THE 1ST PEAK. THE 2 SUCCESSIVE PEAKS INDICATED A RECIRCULATION OF FATTY ACIDS IN THE RAT. T/2 OF THE LABELED PALMITIC ACID WAS 3 HR.

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

Esterification of palmitic acid with methanol or alcoholysis of palm oil plus vacuum distillation.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Hexadecanoic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

FATTY ACID DETERMINATION IN FATS BY GAS CHROMATOGRAPHY.
SEPARATION OF PARTIALLY DEUTERATED METHYL PALMITATE FROM NONDEUTERATED METHYL PALMITATE BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.

Interactions

METHYL PALMITATE, AN INHIBITOR OF RETICULOENDOTHELIAL SYSTEM (RES) FUNCTION, INHIBITED BOTH THE RES FUNCTION & SERUM LYSOZYME INCREASES WHEN ADMIN TO GLUCAN TREATED MICE.
GLUCAN-TREATED, ENDOTOXIN-SENSITIVE RATS ADMIN METHYL PALMITATE, A RETICULOENDOTHELIAL DEPRESSANT WHICH RENDERS RATS ENDOTOXIN RESISTANT, FOLLOWED BY SALMONELLA ENTERITIDIS ENDOTOXIN, RESULTED IN ENHANCED ELEVATION OF PLASMA GLUTAMIC OXALACETIC TRANSAMINASE & HYPOGLYCEMIA.
THE VASCULAR REMOVAL & ORGAN UPTAKE OF INCOMPATIBLE SHEEP RED CELLS LABELED WITH CHROMIUM IN MICE WAS DECR DUE TO DECR VASCULAR CLEARANCE CAUSED BY FAILURE IN PHAGOCYTOSIS BY BOTH LIVER & SPLEEN AFTER ADMIN OF METHYL PALMITATE, A RETICULOENDOTHELIAL DEPRESSANT.
THE ADMIN OF METHYL PALMITATE 100 MG/100 G, IV TO RATS CAUSED AN INCR IN SURVIVAL AT ENDOTOXIN DOSES OF 0.75 TO 3.0 MG/100 G. ALTHOUGH A MEAN 38% MORTALITY WAS CAUSED BY SALMONELLA ENTERITIDIS ENTOXIN 0.5 MG/100 G, IV IN NORMAL RATS , A 6-FOLD INCR OF THIS DOSE DID NOT CAUSE MORTALITY IN THE METHYL PALMITATE GROUP. METHYL PALMITATE, WHEN ADMIN TO GLUCAN-TREATED RATS, CAUSED NORMAL PHAGOCYTIC ACTIVITY IN THE PRESENCE OF RETICULOENDOTHELIAL SYSTEM HYPERTROPHY.
For more Interactions (Complete) data for METHYL PALMITATE (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1. S. Benoit et al. “Palmitic acid mediates hypothalamic insulin resistance by altering PKC-_x0001_ subcellular localization in rodents” Journal of ClinicalInvestigation, vol. 119 pp. 2577-2589, 20092. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. H. Liang et al. “Palmitic acid-induced apoptosis in pancreatic _x0002_-cells is increased by liver X receptor agonist and attenuated by eicosapentaenoate” InVivo, vol. 25 pp. 711-718, 20114. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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